molecular formula C11H8ClNO2 B8307841 2-(5-Chloropyridin-2-yloxy)phenol

2-(5-Chloropyridin-2-yloxy)phenol

Cat. No. B8307841
M. Wt: 221.64 g/mol
InChI Key: RVHQJRSRNYENGN-UHFFFAOYSA-N
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Patent
US04371736

Procedure details

Under nitrogen, a mixture of 15.0 grams (0.136 mole) of catechol, and 22.0 grams of 2,5-dichloropyridine was heated as a melt at 140°-150° for 12 hours. The resulting black residue was dissolved in a minimum amount of methylene chloride, i.e., about 50 ml, chromatographed through a silica gel column using methylene chloride as the eluent. The 2-(5-chloropyridin-2-yloxy)phenol was isolated in the latter fraction, whereas starting material 2,5-dichloropyridine eluted with the solvent front. Yield 8.0 grams, m.p. 97°-100°; NMR (CDCl3): δ6.70-7.70 (m's, ArH and OH), 8.0 (d, ArH); ir (Nujol): 3.20-2.80 (OH), 6.30 (C=N), 13.30 microns.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].Cl[C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][N:11]=1>C(Cl)Cl>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]([O:2][C:1]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[OH:4])=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
22 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated as a melt at 140°-150° for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
chromatographed through a silica gel column

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)OC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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